molecular formula C21H25ClN2O3 B11352249 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11352249
M. Wt: 388.9 g/mol
InChI Key: SIDVSIACGJILOT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with 4-methoxybenzaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Acylation: The amine is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide
  • 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]acetamide

Uniqueness

2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of both the methoxyphenyl and morpholine groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C21H25ClN2O3/c1-26-19-8-4-17(5-9-19)20(24-10-12-27-13-11-24)15-23-21(25)14-16-2-6-18(22)7-3-16/h2-9,20H,10-15H2,1H3,(H,23,25)

InChI Key

SIDVSIACGJILOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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